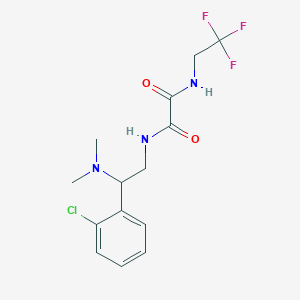

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

N1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group and a trifluoroethyl moiety. The structural uniqueness of this compound lies in its combination of a halogenated aromatic ring (2-chlorophenyl) and a fluorinated alkyl chain (2,2,2-trifluoroethyl), which may influence its physicochemical properties, metabolic stability, and biological activity .

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF3N3O2/c1-21(2)11(9-5-3-4-6-10(9)15)7-19-12(22)13(23)20-8-14(16,17)18/h3-6,11H,7-8H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVPHACHFBLEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC(F)(F)F)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

Several oxalamides have been identified as potent umami taste agonists. Key examples include:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : This compound, approved as FEMA 4233, features a dimethoxybenzyl group and a pyridin-ethyl substituent. It exhibits high potency in activating the hTAS1R1/hTAS1R3 umami receptor .

- 16.099: Structurally related to S336, this compound has a 2-methoxy-4-methylbenzyl group and a pyridin-2-yl-ethyl chain. It shares a NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day, with a safety margin exceeding 33 million based on exposure estimates in Europe and the USA .

Comparison: The target compound differs by replacing the methoxybenzyl group with a 2-chlorophenyl ring and substituting the pyridin-ethyl chain with a trifluoroethyl group.

Antimicrobial Oxalamides

The GMC series of oxalamides, such as GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) , demonstrates antimicrobial activity. These compounds incorporate halogenated aryl groups (e.g., 4-chlorophenyl) paired with cyclic imide moieties .

Comparison: While the target compound shares a chlorophenyl group with GMC-3, its trifluoroethyl and dimethylaminoethyl substituents distinguish it. The absence of a dioxoisoindolinyl group suggests divergent mechanisms of action, possibly shifting applications from antimicrobial to neurological or metabolic targets .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Research Implications and Gaps

The target compound’s unique structure presents opportunities for novel applications, such as CNS-targeted therapies or fluorinated prodrugs. However, comparative studies are needed to:

- Assess antimicrobial efficacy against GMC-series compounds.

- Conduct in vivo toxicokinetic studies to address fluorine-related bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.